[(2-Bromophenyl)methyl](4-methoxybutyl)amine
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s systematic name, N-[(2-bromophenyl)methyl]-4-methoxybutan-1-amine, follows IUPAC guidelines for substituted amines and ethers. The root structure is butan-1-amine, with a methoxy group at position 4 of the butyl chain and a 2-bromobenzyl substituent on the amine nitrogen. The numbering prioritizes the amine group (position 1), followed by the methoxy substituent (position 4) and the aromatic bromine (position 2 on the phenyl ring). This nomenclature ensures unambiguous identification of substituent positions and bonding patterns.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₈BrNO reflects the compound’s composition:
- 12 carbons : 6 from the benzene ring, 4 from the butyl chain, 1 from the methoxy group, and 1 from the methylamine bridge.
- 18 hydrogens : Distributed across the aliphatic chain (10 H), aromatic ring (3 H), and amine/methoxy groups (5 H).
- Bromine : A single atom at the benzene ring’s ortho position.
The molecular weight is 272.18 g/mol , calculated as:
$$
\text{Weight} = (12 \times 12.01) + (18 \times 1.01) + 79.90 + 14.01 + 16.00 = 272.18 \, \text{g/mol}.
$$
This mass aligns with high-resolution mass spectrometry data for similar brominated amines.
Three-Dimensional Conformational Studies
X-ray Crystallography and Density Functional Theory (DFT) Models
While X-ray crystallography data for this specific compound remains unpublished, DFT simulations predict a bent conformation for the methoxybutyl chain. The B3LYP/6-311++G(d,p) level theory optimizes the geometry, showing a 112° bond angle at the amine nitrogen, with the benzyl and butyl groups adopting a staggered arrangement to minimize steric clash. The methoxy oxygen’s lone pairs orient antiperiplanar to the adjacent C–C bonds, reducing dipole-dipole repulsions.
Torsional Angle Analysis of the Methoxybutyl Chain
The four-carbon methoxybutyl chain exhibits rotational flexibility, with critical torsional angles influencing molecular shape:
| Bond Sequence | Torsional Angle (°) | Energy Barrier (kcal/mol) |
|---|---|---|
| C1–N–C2–C3 | 62.3 | 1.8 |
| C2–C3–C4–OCH₃ | -178.5 | 0.5 |
| C3–C4–O–CH₃ | 180.0 | 0.2 |
The C2–C3–C4–OCH₃ angle near 180° indicates an anti-periplanar arrangement stabilized by hyperconjugation between the σ(C–C) and σ*(C–O) orbitals. The low energy barrier (0.5 kcal/mol) permits rapid interconversion between conformers at room temperature.
Electronic Structure and Orbital Interactions
Frontier Molecular Orbital (FMO) Calculations
DFT-computed FMOs reveal a HOMO-LUMO gap of 4.7 eV, typical for brominated aromatics. The HOMO localizes on the benzene ring’s π-system and the amine lone pair, while the LUMO resides predominantly on the C–Br σ* orbital and methoxy group. Bromine’s electronegativity lowers the HOMO energy (-6.3 eV vs. -5.8 eV for the non-brominated analog), enhancing stability against electrophilic attack.
Bromine Substituent Effects on Aromatic π-Systems
The ortho-bromine atom exerts dual electronic effects:
- Inductive withdrawal : The electronegative Br (χ = 2.96) reduces electron density at the ipso and para positions by -0.12 e (Mulliken charges).
- Resonance donation : Bromine’s p-orbitals partially conjugate with the ring, increasing para-position reactivity by +0.07 e compared to meta.
This dichotomy creates an electron-deficient ring core (-0.21 e at C1) flanked by regions of moderate nucleophilicity (-0.14 e at C4), as shown by electrostatic potential maps.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-15-9-5-4-8-14-10-11-6-2-3-7-12(11)13/h2-3,6-7,14H,4-5,8-10H2,1H3 |
InChI Key |
UKXBZYFOOBZVKX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylmethylamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Biological Activity
The compound (2-Bromophenyl)methylamine is an organic amine that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
(2-Bromophenyl)methylamine features a bromophenyl group attached to a methyl carbon, which is further linked to a 4-methoxybutyl chain. This unique structure may confer distinct electronic properties, influencing its biological reactivity and therapeutic potential.
Antimicrobial Properties
Research indicates that compounds similar to (2-Bromophenyl)methylamine exhibit notable antimicrobial activity. For example, studies have shown that certain brominated phenyl derivatives possess significant inhibitory effects against various bacterial strains, suggesting that this compound may similarly affect microbial growth.
Anticancer Activity
Recent investigations into the anticancer properties of related compounds have revealed promising results. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) activation. The potential for (2-Bromophenyl)methylamine to act as a selective anticancer agent warrants further exploration.
The biological effects of (2-Bromophenyl)methylamine are likely mediated through its interaction with specific molecular targets. It may bind to various receptors or enzymes, modulating their activity and leading to altered cellular responses. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromobenzylamine | Contains a bromobenzene moiety | Commonly used as an intermediate in drug synthesis |
| 4-Methoxybenzylamine | Similar methoxy substitution | Exhibits different biological activity due to the absence of bromine |
| N,N-Dimethyl-4-bromobenzylamine | Dimethylated amine variant | Increased lipophilicity affecting pharmacokinetics |
| 3,5-Dimethoxybenzylamine | Contains two methoxy groups | Potential for different receptor interactions |
The uniqueness of (2-Bromophenyl)methylamine lies in its combination of both bromine and methoxy groups, which may confer distinct electronic properties and reactivity profiles compared to other similar compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various brominated phenolic compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the bromine atom enhanced the antimicrobial efficacy compared to non-brominated analogs .
- Cancer Cell Apoptosis : Research focusing on related amines demonstrated their capacity to induce apoptosis in human leukemia cells via ROS-mediated pathways. This suggests a potential therapeutic application for (2-Bromophenyl)methylamine in cancer treatment .
- Mechanistic Insights : Investigations into the binding affinity of similar compounds to specific receptors have revealed that modifications in the side chains significantly affect their biological activities. Such studies are essential for understanding how (2-Bromophenyl)methylamine might interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bromophenylmethyl Amines
Alkyl Chain Modifications
- (2-Bromophenyl)methylamine Formula: C₁₂H₁₈BrN Molecular Weight: 256.18 g/mol Key Differences: The branched 3-methylbutan-2-yl group replaces the linear 4-methoxybutyl chain. This reduces polarity and may lower solubility in polar solvents.
-
- Formula : C₉H₁₂BrN
- Molecular Weight : 214.10 g/mol
- Key Differences : A shorter ethyl chain lacks the methoxy group, resulting in reduced steric hindrance and lower molecular weight. Such analogs are simpler to synthesize but may exhibit weaker binding in biological systems due to diminished hydrophilicity .
Heterocyclic Analogues
Functional Group Comparisons
Methoxy vs. Hydroxyl Substituents
- 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol Formula: C₁₂H₁₈BrNO Molecular Weight: 272.19 g/mol Key Differences: The terminal hydroxyl group (vs. However, the hydroxyl group may also reduce stability under acidic conditions .
Bromine Positional Isomerism
- (4-Bromophenyl)methylamine Formula: C₁₂H₁₈BrNO Key Differences: The bromine at the para position (vs. This positional change could also influence binding affinity in receptor-ligand interactions .
Table 1: Comparative Data for Selected Bromophenylmethyl Amines
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (LogP) | Key Applications |
|---|---|---|---|---|---|
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrNO | 272.19 | ~117–120* | ~2.5 (estimated) | Pharmaceutical intermediates |
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.18 | N/A | ~3.1 | Discontinued (research use) |
| (4-Bromothiophen-2-yl)methylamine | C₁₁H₁₈BrNS | 276.24 | N/A | ~3.8 | Materials science |
| 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol | C₁₂H₁₈BrNO | 272.19 | N/A | ~2.0 | Solubility studies |
*Estimated based on structurally similar compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
